Cas no 1336742-11-0 ((2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine)

(2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine
- EN300-1930190
- (2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine
- 1336742-11-0
-
- Inchi: 1S/C10H11F4N/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5-6H,4,15H2,1H3/t6-/m0/s1
- InChI Key: QLBPWYGEYBZABO-LURJTMIESA-N
- SMILES: FC1=CC=C(C(F)(F)F)C=C1C[C@H](C)N
Computed Properties
- Exact Mass: 221.08276200g/mol
- Monoisotopic Mass: 221.08276200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
(2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930190-2.5g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 2.5g |
$3585.0 | 2023-09-17 | ||
Enamine | EN300-1930190-5g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 5g |
$5304.0 | 2023-09-17 | ||
Enamine | EN300-1930190-1g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 1g |
$1829.0 | 2023-09-17 | ||
Enamine | EN300-1930190-10.0g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 10g |
$7866.0 | 2023-05-27 | ||
Enamine | EN300-1930190-0.5g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 0.5g |
$1757.0 | 2023-09-17 | ||
Enamine | EN300-1930190-0.1g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 0.1g |
$1610.0 | 2023-09-17 | ||
Enamine | EN300-1930190-0.25g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 0.25g |
$1683.0 | 2023-09-17 | ||
Enamine | EN300-1930190-10g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 10g |
$7866.0 | 2023-09-17 | ||
Enamine | EN300-1930190-0.05g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 0.05g |
$1537.0 | 2023-09-17 | ||
Enamine | EN300-1930190-1.0g |
(2S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine |
1336742-11-0 | 1g |
$1829.0 | 2023-05-27 |
(2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine
Introduction to (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine (CAS No. 1336742-11-0)
(2S-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1336742-11-0, represents a fascinating example of how structural modifications can lead to novel bioactive molecules. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring, combined with a chiral center at the propanamine moiety, makes it a promising candidate for further investigation in medicinal chemistry.
The compound's structure is characterized by a phenyl ring substituted with a 2-fluoro group and a 5-trifluoromethyl group, which are known to enhance metabolic stability and binding affinity. The chiral center at the amine group introduces stereoselectivity, a crucial factor in drug design, as it can significantly influence the compound's pharmacological properties. This unique structural feature has prompted researchers to explore its potential applications in the development of new therapeutic agents.
In recent years, there has been growing interest in the use of fluoro-substituted compounds in drug discovery due to their ability to improve pharmacokinetic profiles. The fluoro group can enhance lipophilicity and binding interactions with biological targets, while also providing resistance to metabolic degradation. Similarly, the trifluoromethyl group is known for its ability to increase binding affinity and selectivity. These properties make (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine a compelling subject for further study.
Current research in this area has focused on understanding the compound's interaction with various biological targets. Studies have shown that this molecule exhibits potential activity against several key enzymes and receptors involved in disease pathways. For instance, preliminary investigations suggest that it may interact with enzymes such as cytochrome P450 isoforms, which are crucial in drug metabolism. Additionally, its binding properties to receptors like GPCRs (G-protein coupled receptors) have been explored, indicating its potential as a lead compound for developing treatments targeting neurological disorders.
The synthesis of (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine involves sophisticated organic chemistry techniques, including asymmetric synthesis to achieve the desired stereochemistry at the amine group. The introduction of fluorine and trifluoromethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and transition metal catalysis, have been employed to construct the complex framework of this molecule efficiently.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated its ability to modulate enzyme activity and receptor binding, suggesting potential therapeutic benefits. For example, it has shown inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory conditions. These findings have prompted researchers to explore its efficacy in preclinical models.
Preclinical studies are essential for assessing the safety and efficacy of novel compounds before they can be translated into clinical applications. The use of animal models allows researchers to evaluate the pharmacokinetic behavior and potential side effects of (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine. Initial results from these studies indicate that the compound is well-tolerated at relevant doses, with no significant adverse effects observed. This positive outcome encourages further development towards clinical trials.
The impact of fluorine substitution on the biological activity of pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts due to enhanced stability, bioavailability, and target engagement. The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability by resisting oxidative degradation. These attributes make (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine a valuable asset in medicinal chemistry.
The future direction of research on this compound includes optimizing its chemical structure for better pharmacological profiles and exploring new therapeutic applications. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential drug candidates that may synergize with (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine to enhance therapeutic efficacy. Additionally, investigating its mechanism of action will provide deeper insights into its biological effects and help guide future drug development efforts.
In conclusion, (2S)-1-2-fluoro-5-(trifluoromethyl)phenylpropan-2-amine (CAS No. 1336742-11-0) is a structurally unique and biologically active compound with significant potential in pharmaceutical research. Its combination of fluoro and trifluoromethyl substituents, along with a chiral center at the amine group, makes it an attractive candidate for further development into novel therapeutic agents. Ongoing research aims to elucidate its pharmacological properties and explore new applications that could benefit human health.
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